Intrinsic Sympathomimetic Activity (ISA): Cicloprolol's 30% Partial Agonism Distinctly Positions It Between Atenolol and Xamoterol
Cicloprolol exhibits an intrinsic sympathomimetic activity (ISA) of 30% at β-adrenergic receptors, which is higher than that of many other beta-blockers but lower than that of xamoterol (45%) [1]. This quantifiable difference in ISA is critical; it dictates the compound's net effect on cardiac output and heart rate at rest. In contrast, atenolol possesses 0% ISA, leading to pure antagonism and a reduction in resting cardiac output, while xamoterol's higher ISA of 45% confers a more pronounced agonist effect [1].
| Evidence Dimension | Intrinsic Sympathomimetic Activity (ISA) at β-Adrenergic Receptors |
|---|---|
| Target Compound Data | 30% |
| Comparator Or Baseline | Xamoterol: 45%; Atenolol: 0% |
| Quantified Difference | Cicloprolol is 15 percentage points lower than xamoterol and 30 percentage points higher than atenolol. |
| Conditions | Literature-derived values; specific assay details vary by source. |
Why This Matters
For research requiring a specific degree of background sympathetic tone without full agonism, cicloprolol's precise ISA of 30% offers a uniquely positioned tool that neither pure antagonists (like atenolol) nor high-ISA agonists (like xamoterol) can replicate.
- [1] Wikipedia. Cicloprolol. [Updated 2014 Jan 4]. Available from: https://en.wikipedia.org/wiki/Cicloprolol View Source
